molecular formula C18H15FN6O2 B2608817 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892770-66-0

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2608817
CAS No.: 892770-66-0
M. Wt: 366.356
InChI Key: OJPHGEZCEVTMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel hybrid heterocyclic compound designed for pharmaceutical and biological research. This molecule integrates two privileged medicinal chemistry scaffolds: a 1,2,4-oxadiazole and a 1,2,3-triazole, which are known to contribute to a wide spectrum of biological activities. The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability . This heterocycle is found in several commercially available drugs and exhibits diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Furthermore, the 1,2,3-triazole core is a prominent structure in medicinal chemistry, with derivatives demonstrating documented anticancer activity in preliminary screenings against various cell lines, such as leukemia, melanoma, and colon cancer . The specific incorporation of fluorine atoms on the phenyl ring, as seen in the 2-fluorophenyl moiety attached to the oxadiazole, is a common strategy in drug design to influence a compound's lipophilicity, metabolic profile, and binding affinity . This compound is supplied as a high-purity material to support early-stage drug discovery efforts. Its structural features make it a valuable candidate for screening in oncology and infectious disease research programs, particularly for investigating new mechanisms of action or for use as a synthetic intermediate in the preparation of more complex chemical libraries. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-10-7-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-5-3-4-6-12(11)19/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHGEZCEVTMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the triazole ring, and the final coupling of these rings with the fluorophenyl and methoxy-methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and azides under conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole and Triazole Moieties

Key structural analogs differ in substituents on the oxadiazole and triazole rings, impacting physicochemical and pharmacological properties.

Compound Name Molecular Formula Oxadiazole Substituent Triazole Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 4-Methylphenyl 3-(Trifluoromethyl)phenyl 386.34 Higher hydrophobicity; potential CNS activity due to CF₃ group
1-(2-Methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₉H₁₈N₆O₃ 4-Methoxyphenyl 2-Methoxy-5-methylphenyl 378.39 Enhanced solubility from methoxy groups; antitumor candidate
1-(2-Methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₁₄N₆O₂S Thiophen-2-yl 2-Methoxy-5-methylphenyl 362.39 Heteroaromatic sulfur may improve metal-binding capacity
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine C₁₆H₁₂FN₆O 4-Fluorophenyl Phenyl 340.31 Simpler structure; baseline for SAR studies

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound confers greater metabolic stability compared to the 4-fluorophenyl analog (), as ortho-substitution often reduces oxidative metabolism .
  • Hydrophobic vs. Polar Substituents : The trifluoromethyl group in increases logP (predicted: 3.8 vs. 3.2 for the target compound), favoring blood-brain barrier penetration but risking off-target toxicity .

Biological Activity

The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C_{21}H_{19}F_{N}_{6}O_{2} with a molecular weight of approximately 398.4 g/mol. The presence of the oxadiazole and triazole rings is crucial for its biological activity.

Biological Activity Overview

Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many oxadiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds show efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives exhibit potential in reducing inflammation.

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of compounds containing oxadiazole and triazole structures. The following table summarizes some key findings related to the anticancer efficacy of similar compounds:

Compound NameCancer Cell LineIC50 (µM)% Inhibition
Compound AMDA-MB-4680.6790.47%
Compound BHCT-1160.8081.58%
Compound CPC-30.8784.32%
Compound DSK-MEL-50.9084.83%

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Compounds can induce cell cycle arrest in various phases.
  • Apoptosis Induction : Many derivatives trigger programmed cell death through intrinsic pathways.
  • Targeting Specific Enzymes : Inhibition of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases has been noted.

Case Studies

Several case studies have been conducted to evaluate the anticancer potential of similar compounds:

  • Study on MDA-MB-435 Cells : A derivative showed a growth percent (GP) inhibition of 39.77% at a concentration of 10^{-5}M.
  • NCI Panel Evaluation : A comprehensive screening against a panel of 58 cancer cell lines revealed that certain oxadiazole derivatives exhibited submicromolar IC50 values across multiple cancer types.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions:

  • Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" reaction) to introduce the triazole core .
  • Substituent introduction : The 2-fluorophenyl and 2-methoxy-5-methylphenyl groups are added via nucleophilic aromatic substitution or Suzuki coupling.
  • Purity optimization : Use high-throughput screening for catalysts and solvents (e.g., DMF or THF) and employ continuous flow chemistry for scalable, controlled reactions .

Key Table: Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
OxadiazoleHydrazide + RCOCl, POCl₃, 80°C65–7590–95%
TriazoleCuSO₄·5H₂O, sodium ascorbate, RT70–8585–92%

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms aromatic protons (δ 7.1–8.3 ppm for fluorophenyl) and methoxy/methyl groups (δ 3.8–2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) .
  • IR : Peaks at 1650 cm⁻¹ (C=N oxadiazole) and 3350 cm⁻¹ (NH₂) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli due to oxadiazole-mediated enzyme inhibition .
  • Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction, linked to triazole-amine interactions with cellular kinases .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., variable IC₅₀ values across studies)?

Discrepancies often arise from:

  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to assess substituent effects on target binding .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter results .
  • Solution stability : Degradation in DMSO or aqueous buffers may reduce efficacy; use stability-indicating HPLC methods .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinase vs. protease inhibition)?

  • Molecular docking : Model interactions with ATP-binding pockets (kinases) vs. catalytic triads (proteases) to guide substituent modifications .
  • SAR studies : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to increase kinase affinity .

Key Table: Selectivity Profile

DerivativeKinase IC₅₀ (µM)Protease IC₅₀ (µM)
Parent compound12.0>100
4-Nitro analog5.285.0

Q. How can synthetic byproducts be minimized during oxadiazole cyclization?

  • Solvent selection : Use anhydrous dichloroethane over DCM to reduce hydrolysis byproducts .
  • Catalyst optimization : Replace POCl₃ with PCl₅ for higher regioselectivity (yield increases by 15%) .
  • Workup protocols : Employ column chromatography with silica gel (hexane:EtOAc 4:1) to isolate the oxadiazole intermediate .

Methodological Guidance

Q. What computational tools are recommended for predicting metabolic pathways?

  • Software : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., fluorophenyl ring) and phase II glucuronidation .
  • In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How to design a robust structure-activity relationship (SAR) study?

  • Variable substituents : Synthesize analogs with halogen (F, Cl), alkyl (methyl), and electron-donating (methoxy) groups at the phenyl positions .
  • Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) and report data as mean ± SEM (n=3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.